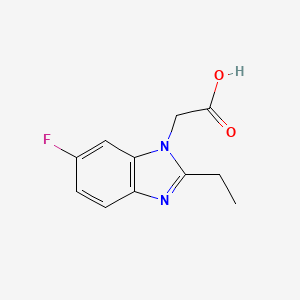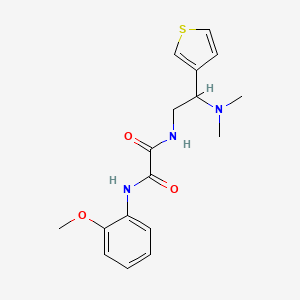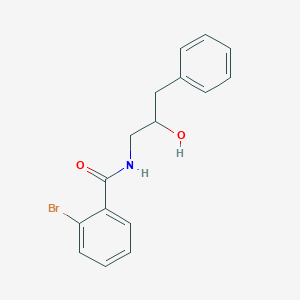
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 280.3. The purity is usually 95%.
BenchChem offers high-quality 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial, Anti-inflammatory, and Analgesic Activities
Research on similar pyrimidine derivatives has shown significant antimicrobial, anti-inflammatory, and analgesic activities. For instance, novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones were synthesized and evaluated for these activities. Some compounds demonstrated potent antimicrobial activity alongside significant anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Antibacterial, Antifungal, and Anti-tubercular Agents
Another study synthesized tetrahydropyrimidine–isatin hybrids characterized for anti-bacterial, anti-fungal, and anti-tubercular activity. These compounds represent a valuable insight into the development of new therapeutic agents against infectious diseases (Akhaja & Raval, 2012).
Antitumor Agents
Pyrimidine derivatives have also been evaluated for their potential as antitumor agents. Compounds such as N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid and its analogs have shown promising antitumor activity against various tumor cell lines in culture, highlighting the importance of pyrimidine derivatives in cancer research (Gangjee et al., 2000).
Anticandidal Agents
Oxadiazole derivatives containing pyrimidine moieties have been synthesized and evaluated for their anticandidal activities. These compounds exhibit significant activity against various Candida species, suggesting their potential as anticandidal agents (Kaplancıklı, 2011).
Anti-Helicobacter pylori Agents
Studies on compounds with alkylguanidino and furylthiazole groups, related to the structural features of the compound , have demonstrated antimicrobial activity against Helicobacter pylori. These compounds also exhibited inhibitory effects on gastric acid secretion and histamine H2-receptor antagonist activity, suggesting their potential use in treating H. pylori infections (Katsura et al., 1997).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol, which is synthesized from 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. The second intermediate is 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole, which is synthesized from 5-methyl-3-hydroxyisoxazole and 2-chloroacetyl chloride.", "Starting Materials": [ "5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile", "thiourea", "5-methyl-3-hydroxyisoxazole", "2-chloroacetyl chloride", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol", "a. Dissolve 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1.0 g, 6.2 mmol) and thiourea (0.6 g, 7.8 mmol) in ethanol (20 mL) and heat the mixture at reflux for 4 hours.", "b. Cool the reaction mixture to room temperature and filter the precipitated product.", "c. Wash the product with ethanol and dry under vacuum to obtain 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol as a yellow solid (0.8 g, 70% yield).", "Step 2: Synthesis of 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole", "a. Dissolve 5-methyl-3-hydroxyisoxazole (1.0 g, 9.2 mmol) in acetic anhydride (10 mL) and add triethylamine (1.5 mL, 10.8 mmol).", "b. Stir the mixture at room temperature for 30 minutes.", "c. Add 2-chloroacetyl chloride (1.4 g, 11.6 mmol) dropwise and stir the mixture at room temperature for 2 hours.", "d. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "e. Wash the combined organic layers with sodium bicarbonate solution (10%) and water, and dry over anhydrous sodium sulfate.", "f. Concentrate the solution under reduced pressure to obtain 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole as a yellow oil (1.6 g, 90% yield).", "Step 3: Coupling of intermediates", "a. Dissolve 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol (0.5 g, 3.1 mmol) and 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole (0.8 g, 3.1 mmol) in ethanol (20 mL).", "b. Add triethylamine (0.5 mL, 3.6 mmol) and stir the mixture at room temperature for 2 hours.", "c. Filter the precipitated product and wash with ethanol.", "d. Dry the product under vacuum to obtain 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide as a yellow solid (0.9 g, 80% yield)." ] } | |
CAS番号 |
898441-67-3 |
製品名 |
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
分子式 |
C11H12N4O3S |
分子量 |
280.3 |
IUPAC名 |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H12N4O3S/c1-6-4-12-11(17)14-10(6)19-5-9(16)13-8-3-7(2)18-15-8/h3-4H,5H2,1-2H3,(H,12,14,17)(H,13,15,16) |
InChIキー |
VCPCBFPTVATXBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C=NC(=O)N2)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2712065.png)
![2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712066.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]butanamide](/img/structure/B2712067.png)
![(Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2712068.png)


methanone](/img/structure/B2712076.png)


![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]quinoline;hydrochloride](/img/structure/B2712081.png)


![1-(3-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2712085.png)